[4-(7H-purin-6-yl)morpholin-2-yl]methanamine

CHK1 Checkpoint Kinase 1 Fragment-Based Drug Discovery

[4-(7H-purin-6-yl) morpholin-2-yl]methanamine (CAS 1174913-71-3) is a purine-morpholine small molecule belonging to the morpholinopurine class of checkpoint kinase 1 (CHK1) inhibitors. Identified via template screening, a fragment-based approach, it represents the (S)-enantiomer (PDB code: ZYV).

Molecular Formula C10H14N6O
Molecular Weight 234.26 g/mol
CAS No. 1174913-71-3
Cat. No. B6613351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(7H-purin-6-yl)morpholin-2-yl]methanamine
CAS1174913-71-3
Molecular FormulaC10H14N6O
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESC1COC(CN1C2=NC=NC3=C2NC=N3)CN
InChIInChI=1S/C10H14N6O/c11-3-7-4-16(1-2-17-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4,11H2,(H,12,13,14,15)
InChIKeyVNGSDLIBIYNHKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(7H-purin-6-yl)morpholin-2-yl]methanamine (CAS 1174913-71-3): A Fragment-Derived Purine-Morpholine CHK1 Inhibitor Scaffold for Kinase-Targeted Oncology Research


[4-(7H-purin-6-yl) morpholin-2-yl]methanamine (CAS 1174913-71-3) is a purine-morpholine small molecule belonging to the morpholinopurine class of checkpoint kinase 1 (CHK1) inhibitors [1]. Identified via template screening, a fragment-based approach, it represents the (S)-enantiomer (PDB code: ZYV) [2]. With a molecular formula of C₁₀H₁₄N₆O and a molecular weight of 234.26 g/mol, it functions as a type I ATP-competitive inhibitor, binding the active conformation of CHK1 [3]. Unlike mature, highly optimized clinical-stage CHK1 inhibitors, this compound serves as a foundational fragment hit, offering a distinct vector for chemical elaboration due to its pendant aminomethyl group.

Procurement Rationale: Why a Generic Morpholinopurine Cannot Substitute for [4-(7H-purin-6-yl)morpholin-2-yl]methanamine in Fragment-Based Development Programs


Superficial structural similarity among morpholinopurines often leads to erroneous procurement assumptions. The simple replacement of [4-(7H-purin-6-yl)morpholin-2-yl]methanamine with the core scaffold 6-morpholino-9H-purine (CAS 2846-96-0) would eliminate the critical (S)-2-aminomethyl substituent, which is essential for forming additional hydrogen bond contacts and a salt bridge with the DFG motif of CHK1 [1]. The absence of this group results in a ~4–5-fold loss in CHK1 inhibitory potency (IC50 of ~42 μM vs. ~9.2 μM for ZYV [2]), proving that the ‘morpholin-2-yl’ methanamine substituent is not an inert bystander, but a pharmacophoric driver enabling more advanced hit-to-lead chemistry. The ensuing quantitative evidence guide explicitly maps this differential to confirm that sourcing the correct CAS number is a functional necessity, not mere administrative diligence.

Quantitative Differentiation Evidence for [4-(7H-purin-6-yl)morpholin-2-yl]methanamine Versus Closest Analogs


CHK1 Enzyme Inhibition Potency: ~4.6-Fold Superiority over the Minimized 6-Morpholino-9H-purine Core Fragment

In a head-to-head comparison of enzyme inhibition data sourced from the primary literature and BindingDB, [4-(7H-purin-6-yl)morpholin-2-yl]methanamine (ZYV) exhibited a CHK1 IC50 of 9.2 μM (9200 nM) [1]. Removal of the 2-aminomethyl substituent to yield 4-(7H-purin-6-yl)morpholine (the simplest comparative core, CAS 2846-96-0) increased the IC50 to 42 μM (42000 nM) under similar in vitro CHK1 DELFIA assay conditions [2]. This represents a ~4.6-fold loss in potency, demonstrating that the (S)-2-aminomethyl group is not a passive structural element but directly contributes ~1.2–1.5 kcal/mol to binding free energy, consistent with its crystallographically defined hydrogen bond and salt-bridge contacts [3].

CHK1 Checkpoint Kinase 1 Fragment-Based Drug Discovery

Ligand Efficiency Metrics vs. Advanced Clinical CHK1 Inhibitors: A Context for Fragment-Based Optimization Programs

When evaluated through the lens of fragment-based drug discovery, [4-(7H-purin-6-yl)morpholin-2-yl]methanamine (MW 234.26) exhibits ligand efficiency (LE) values characteristic of an unoptimized hit scaffold, in contrast to highly optimized clinical-stage CHK1 inhibitors such as Prexasertib (LY2606368, MW 362.4, CHK1 IC50 <1 nM) and PF-477736 (MW 425.5, CHK1 Ki = 0.49 nM) [1]. While the absolute potency is inferior by ~4 log units, the compound's LE (~0.29 kcal/mol per heavy atom, derived from IC50 9.2 μM and 17 heavy atoms) positions it as a significantly more tractable starting point for fragment growth than would be indicated by bulk potency alone [2]. Critically, the aminomethyl vector provides a chemically tractable handle that the core 6-morpholino purine scaffold lacks, enabling systematic SAR exploration that can preserve favorable LE while driving potency gains [3].

Ligand Efficiency Fragment Optimization Drug-Likeness

Kinase Selectivity Fingerprint: Differential Off-Target Profile Relative to the Pan-Kinase Morpholinopurine Core

Selectivity profiling across BindingDB reveals a differentiated off-target spectrum for [4-(7H-purin-6-yl)morpholin-2-yl]methanamine compared to the stripped core scaffold. While the simple 4-(7H-purin-6-yl)morpholine core (BDBM33210) shows measurable inhibition of ROCK2 (IC50 7.09 μM) and PAK1 (IC50 18 μM) [1], the 2-aminomethyl-substituted compound (BDBM50574330) exhibits a distinct profile with a reported CHK1 IC50 of 217 nM in a more modern HTRF assay format, a ~42-fold improvement over the core's CHK1 inhibition [2]. This differential shift in kinase binding landscape, likely driven by the (S)-aminomethyl group's steric and electrostatic contributions within the DFG-1 pocket, reduces the pan-kinase character of the scaffold. Notably, a hydroxypurine analog further downstream displays CYP11B1 inhibition (IC50 150 nM), indicating that the substitution vector also modulates off-target cytochrome P450 activity [3].

Kinase Selectivity ROCK2 PAK1 CYP11B1

Protein Data Bank Co-crystal Structure Validation: Atomic-Level Binding Mode Confirmation Unavailable for Simpler Core Analogs

The (S)-stereochemistry of the 2-aminomethyl group in [4-(7H-purin-6-yl)morpholin-2-yl]methanamine is uniquely validated by a high-resolution (2.009 Å) co-crystal structure bound to human CHK1 (PDB: 2WMV) [1]. The X-ray data reveals that the (S)-configured aminomethyl substituent forms a salt bridge with the backbone carbonyl of Asp148 within the DFG motif (distance ~2.8 Å), while the morpholine oxygen engages a water-mediated hydrogen bond network with Ser147 [2]. In contrast, the achiral 4-(7H-purin-6-yl)morpholine core, while also crystallized with CHK1 (PDB: 2WMU), lacks these contacts entirely, binding solely via the purine N-3 and N-9 hinge hydrogen bonds [3]. The (R)-enantiomer, if substituted, would be predicted by molecular modeling to sterically clash with the DFG-loop backbone (Phe149), precluding productive binding. This stereochemically defined binding mode provides a reproducible structural basis for rational design and SAR interpretation absent in achiral analogs.

X-ray Crystallography Structure-Based Drug Design DFG Motif

Defined Application Scenarios for [4-(7H-purin-6-yl)morpholin-2-yl]methanamine Based on Verified Differential Evidence


Fragment-Based Lead Generation for CHK1-Targeted Oncology Programs

Leveraging the ~4.6-fold potency gain of [4-(7H-purin-6-yl)morpholin-2-yl]methanamine over the core 6-morpholino-9H-purine scaffold, as demonstrated in Section 3 (Evidence Item 1), medicinal chemistry teams can employ this compound as a validated fragment hit for structure-guided growth. The pendant (S)-2-aminomethyl group provides a synthetically accessible vector for introducing diverse substituents (amides, sulfonamides, ureas, biaryl extensions) aimed at exploiting the DFG-1 pocket and ribose-binding region of CHK1, as confirmed by the 2.009 Å co-crystal structure (PDB 2WMV) [1]. This strategy has been successfully implemented in the original template screening publication, where elaboration of this exact scaffold produced CHK1 inhibitors with nanomolar affinity [2].

CHK1 Chemical Probe Development Requiring Defined Selectivity Fingerprint

For chemical biology groups requiring a CHK1 tool compound with a differentiated off-target profile, the selectivity data in Section 3 (Evidence Item 3) confirms that [4-(7H-purin-6-yl)morpholin-2-yl]methanamine exhibits a shifted kinase inhibition landscape (CHK1 IC50 217 nM in HTRF format) with reduced ROCK2/PAK1 activity compared to the promiscuous core scaffold [1]. This makes it a superior starting point for developing probes intended to dissect CHK1-specific biology in DNA damage response pathways, particularly in p53-deficient cancer cell lines where CHK1 inhibition abrogates G2/M checkpoint arrest and sensitizes cells to genotoxic chemotherapeutics [2].

Structure-Based Drug Design Reference Set for Morpholinopurine SAR

The atomic-resolution binding mode established in PDB 2WMV (Section 3, Evidence Item 4) positions [4-(7H-purin-6-yl)morpholin-2-yl]methanamine as an essential reference molecule for computational chemistry workflows [1]. The conserved purine hinge-binding motif (hydrogen bonds with Cys87 backbone NH and Glu85 backbone CO) combined with the morpholine ring's stereoelectronic properties constitute a foundational pharmacophore for virtual screening campaigns. Docking and molecular dynamics simulations calibrated against this experimentally validated binding pose can be applied to libraries of morpholinopurine derivatives and beyond, accelerating the identification of novel CHK1 inhibitors with optimized ADME properties [2].

Kinase Inhibitor Selectivity Panel Benchmarking

The compound's biologically annotated profile, encompassing measurable CHK1 inhibition (9.2 μM by DELFIA; 217 nM by HTRF) alongside documented interactions with ROCK2 and PAK1 (via the core scaffold analogy), enables its use as a calibration standard in kinase selectivity panels [1]. Procurement of this specific morpholinopurine ensures that assay development scientists can benchmark kinase profiling platforms against a well-characterized fragment with a known selectivity fingerprint, facilitating the identification of more selective follow-up compounds. This application is supported by the quantitative CHK1 inhibition data and the established structural biology context detailed in Evidence Items 1 and 4 of Section 3 [2].

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